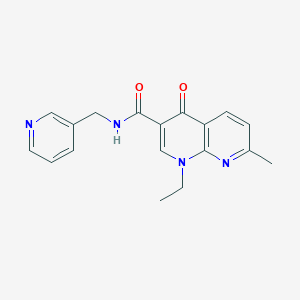
N,N'-bis(2-chlorophenyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(2-chlorophenyl)isophthalamide, also known as BCI, is a synthetic compound that belongs to the family of arylamide compounds. It has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In
Mechanism of Action
The mechanism of action of N,N'-bis(2-chlorophenyl)isophthalamide is still not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, N,N'-bis(2-chlorophenyl)isophthalamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
N,N'-bis(2-chlorophenyl)isophthalamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N,N'-bis(2-chlorophenyl)isophthalamide has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N'-bis(2-chlorophenyl)isophthalamide in lab experiments is its specificity for cancer cells. N,N'-bis(2-chlorophenyl)isophthalamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using N,N'-bis(2-chlorophenyl)isophthalamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N,N'-bis(2-chlorophenyl)isophthalamide. One area of research is the development of more efficient synthesis methods for N,N'-bis(2-chlorophenyl)isophthalamide, which could make it more readily available for use in cancer research. Another area of research is the investigation of the potential of N,N'-bis(2-chlorophenyl)isophthalamide for use in combination with other anticancer agents, as well as the development of new formulations of N,N'-bis(2-chlorophenyl)isophthalamide to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of N,N'-bis(2-chlorophenyl)isophthalamide and its potential for use in the treatment of other diseases beyond cancer.
Conclusion
In conclusion, N,N'-bis(2-chlorophenyl)isophthalamide is a promising compound for cancer research due to its ability to inhibit the growth of cancer cells. Its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer treatment. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and formulations.
Synthesis Methods
N,N'-bis(2-chlorophenyl)isophthalamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction with 2-chloroaniline to form the intermediate compound, 2-chloro-N-(2-chlorophenyl)benzamide. This intermediate compound is then reacted with isophthalic acid to form N,N'-bis(2-chlorophenyl)isophthalamide.
Scientific Research Applications
N,N'-bis(2-chlorophenyl)isophthalamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. N,N'-bis(2-chlorophenyl)isophthalamide has also been studied for its potential use in combination with other anticancer agents, such as paclitaxel, to enhance their effectiveness.
properties
IUPAC Name |
1-N,3-N-bis(2-chlorophenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJORMXFEQHUKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(2-chlorophenyl)isophthalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)




